1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine
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Overview
Description
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.28 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the 2-(3-methylpyrrolidin-1-yl)ethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
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Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, 1,3-diketone
Conditions: Reflux in ethanol
Reaction: Formation of the pyrazole ring through cyclization
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Step 2: Introduction of 2-(3-methylpyrrolidin-1-yl)ethyl Group
Reagents: 3-methylpyrrolidine, ethyl bromide
Conditions: Base-catalyzed alkylation
Reaction: N-alkylation to attach the 2-(3-methylpyrrolidin-1-yl)ethyl group to the pyrazole ring
Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives of the pyrazole ring
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, low temperature
Products: Reduced amine derivatives
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, inert atmosphere
Products: Halogenated pyrazole derivatives
These reactions are typically carried out under specific conditions to ensure selectivity and high yields. The major products formed from these reactions are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
- Evaluated for its role in modulating specific biochemical pathways related to disease states.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
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3-(1H-indol-3-yl)-4-{1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-indol-3-yl}-1H-pyrrole-2,5-dione
- Similar structure with an indole moiety.
- Different biological activity and applications.
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(S)-3-(1-Methyl-2-pyrrolidinyl)pyridine
- Contains a pyridine ring instead of a pyrazole ring.
- Different pharmacological properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C10H18N4 |
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Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[2-(3-methylpyrrolidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-9-2-3-13(7-9)4-5-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3 |
InChI Key |
NGBQGTXDFJFRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
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